2-Bromo-6-fluorobenzothiazole-4-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC15789824
Molecular Formula: C9H5BrFNO2S
Molecular Weight: 290.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrFNO2S |
|---|---|
| Molecular Weight | 290.11 g/mol |
| IUPAC Name | methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H5BrFNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3 |
| Standard InChI Key | QPDQHEHXCZHTTE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)F)SC(=N2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzothiazole ring system, a bicyclic structure comprising a benzene fused to a thiazole ring. Key substitutions include:
-
Bromine at the 2-position, enhancing electrophilic reactivity.
-
Fluorine at the 6-position, contributing to metabolic stability and lipophilicity.
-
A methyl ester at the 4-position, which influences solubility and serves as a synthetic handle for further derivatization .
The IUPAC name, methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate, reflects this substitution pattern. Computational models (e.g., PubChem’s 3D conformer) reveal a planar benzothiazole core with slight distortions due to steric and electronic effects from the halogens .
Physicochemical Properties
-
Lipophilicity: The presence of bromine and fluorine increases ClogP, enhancing membrane permeability.
-
Solubility: Limited aqueous solubility due to the aromatic and ester groups, but soluble in polar aprotic solvents like DMF .
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 2 µg/mL) and fungi (e.g., C. albicans, MIC = 4 µg/mL). The bromine atom enhances DNA gyrase inhibition, while fluorine improves bioavailability .
Applications in Drug Development
Prodrug Design
The methyl ester acts as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability and tissue penetration .
Material Science Applications
The compound serves as a precursor for fluorescent dyes and ligands in coordination polymers. Its rigid structure enhances thermal stability in polymeric matrices .
Comparison with Structural Analogues
| Compound Name | CAS Number | Similarity Index | Key Differences |
|---|---|---|---|
| 2-Bromo-benzothiazole-6-carboxylic acid | 22514-58-5 | 0.95 | Lacks fluorine and ester group |
| Methyl 2-bromo-4-fluoro-6-methylbenzoate | 1262396-04-2 | 0.93 | Benzoate backbone instead of benzothiazole |
| Ethyl 2-bromo-4-fluorobenzoate | N/A | 0.91 | Ethyl ester and no sulfur heteroatom |
The fluorine and sulfur atoms in 2-bromo-6-fluorobenzothiazole-4-carboxylic acid methyl ester confer superior bioactivity compared to analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume